1-Cyclopentene-1-acetic acid
Description
Significance of the Cyclopentene (B43876) Core in Organic and Medicinal Chemistry Research
The cyclopentene ring is a fundamental five-membered carbocycle that is widely present in a vast array of natural products, pharmaceuticals, and other significant organic compounds. nih.gov Its prevalence makes it a key target and a crucial intermediate for the synthesis of more intricate molecular architectures. nih.govsemanticscholar.org Synthetic organic chemists have long been invested in developing methods for the construction of the cyclopentane (B165970) ring due to its importance in these various classes of molecules. semanticscholar.org
The development of catalytic methodologies for creating cyclopentene derivatives is particularly notable for its adaptability in building more complex molecular frameworks. semanticscholar.org These methods include transition metal-catalyzed and organocatalyzed processes, which can be applied to both intermolecular and intramolecular transformations. nih.govsemanticscholar.org The strategic incorporation of unsaturations in substrates can also lead to the formation of the cyclopentene core through cycloisomerization or metathesis reactions. semanticscholar.org Furthermore, C-H functionalization processes represent a powerful strategy for converting typically unreactive C-H bonds into valuable C-C bonds in a selective way. semanticscholar.org
The structural and biological importance of cyclopentene derivatives extends to their role in medicinal chemistry. For instance, aminocyclopentitol natural products like cranomycin and jogyamycin, which contain a highly functionalized cyclopentene core, have shown significant biological activities, including antimicrobial, antiviral, antiprotozoal, and anticancer properties. acs.org The complex structures of these natural products, often featuring multiple contiguous stereocenters, present considerable challenges to synthetic chemistry, further stimulating research in this area. acs.org
Overview of Research Trajectories for 1-Cyclopentene-1-acetic Acid and its Derivatives
Research concerning this compound and its derivatives is multifaceted, spanning from fundamental synthesis to applications in medicinal chemistry and materials science. ontosight.ai The compound itself can be synthesized through several chemical pathways, such as the reaction of cyclopentadiene (B3395910) with acetic anhydride (B1165640) or the oxidation of cyclopentene derivatives. ontosight.ai
In medicinal chemistry, this compound has been investigated as a potential bioisostere. Its structure can mimic that of proline, which may enhance the effectiveness of peptide-based drugs. Recent computational studies, including molecular docking and density functional theory (DFT), have explored its interactions with the active sites of protein kinases, suggesting its potential as a lead compound for the development of anticancer therapies.
The derivatives of this compound are also subjects of significant research. For example, the synthesis of compounds like 2,3,3-Trimethyl-1-cyclopentene-1-acetic acid (β-campholenic acid) has been detailed, involving the oxidation of β-campholenic aldehyde. prepchem.com Another derivative, this compound, 3-oxo-2-pentyl-, methyl ester, is considered a potential intermediate in the pharmaceutical and agrochemical industries, as well as a building block for new polymers and materials. ontosight.ai The synthesis of this and related compounds, such as (+)-(1R)-cis-3-oxo-2-pentyl-1-cyclopentaneacetic acid, often involves stereoselective hydrogenation processes. google.com
The chemical reactivity of this compound allows for various transformations, including oxidation to form cyclopentene-1,2-dicarboxylic acid and reduction of the carboxylic acid group to an alcohol, yielding cyclopentene-1-methanol. These reactions further expand the synthetic utility of this compound.
Below is a table summarizing the key properties of this compound and one of its derivatives.
| Property | This compound | This compound, 2-ethylbutyl ester |
| Molecular Formula | C7H10O2 nih.gov | C13H22O2 |
| Molecular Weight | 126.15 g/mol nih.gov | 210.31 g/mol |
| IUPAC Name | 2-(cyclopent-1-en-1-yl)acetic acid nih.gov | 2-ethylbutyl 2-(cyclopent-1-en-1-yl)acetate |
| Boiling Point | Not available aksci.com | 260-261 °C epa.gov |
| Melting Point | Not available aksci.com | -2.64 °C epa.gov |
| Flash Point | Not available aksci.com | 106 °C epa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopenten-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMZIQMZUXOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074393 | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-08-2 | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Cyclopentene-1-acetic acid | |
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| Record name | 1-Cyclopentene-1-acetic acid | |
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| Record name | 1-Cyclopentene-1-acetic acid | |
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| Record name | Cyclopent-1-ene-1-acetic acid | |
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Advanced Synthetic Methodologies for 1 Cyclopentene 1 Acetic Acid and Its Derivatives
Laboratory-Scale Synthetic Approaches
Addition-Esterification Reactions
A foundational approach to related cyclopentane (B165970) systems involves a two-step process beginning with an addition-esterification reaction. In this method, cyclopentene (B43876) is reacted with an acid, such as acetic acid, to form an ester intermediate, like cyclopentyl acetate. This is typically followed by a subsequent reaction, for instance, transesterification with methanol (B129727), to yield cyclopentanol. researchgate.net Thermodynamic analyses have shown that these reactions are exothermic, and lower temperatures are generally favorable for the process. researchgate.net
Optimal conditions for the addition-esterification of cyclopentene and acetic acid have been identified to be in a temperature range of 333.15 to 353.15 K with a molar ratio of acetic acid to cyclopentene between 2:1 and 3:1. researchgate.net One patented technology describes a process where cyclopentene and acetic acid are passed through a fixed bed reactor containing a sulfonic acid-type cation exchange resin as a catalyst to produce cyclopentyl acetate. google.com This ester can then serve as a precursor for further modifications to introduce the acetic acid side chain, although direct synthesis of 1-Cyclopentene-1-acetic acid via this specific route is less commonly detailed.
| Reaction Stage | Reactants | Catalyst/Conditions | Key Outcome |
| Esterification | Cyclopentene, Acetic Acid | Sulfonic acid resin, 65-72°C, 0.25-0.3MPa | Cyclopentyl acetate |
| Transesterification | Cyclopentyl acetate, Methanol | - | Cyclopentanol |
Oxidation of Cyclopentene Derivatives
Oxidation reactions provide a direct route to functionalize the cyclopentene ring. While the direct oxidation of a simple cyclopentene derivative to this compound is not extensively documented, related transformations are well-established. For instance, the oxidation of 1-cyclopentene-1-methanol (B3045692) would yield the corresponding aldehyde, which can be further oxidized to the target carboxylic acid. Mild and selective oxidizing agents are crucial in these steps to avoid over-oxidation or side reactions. Reagents like 2-iodoxybenzoic acid (IBX) are known for the selective oxidation of alcohols to carbonyl compounds under mild conditions. acs.org The oxidation of cyclopentene itself using oxygen or air as the oxidant, catalyzed by a supported palladium catalyst, has been developed to produce cyclopentanone (B42830), a key intermediate in many syntheses. acs.org
Alkylation Reactions (e.g., Cyclopentadienylsodium Alkylation)
A highly effective method for creating the carboxymethyl side chain on a five-membered ring involves the alkylation of cyclopentadienylsodium. This process starts with the deprotonation of cyclopentadiene (B3395910) to form the aromatic cyclopentadienyl (B1206354) anion, which then acts as a nucleophile. orgsyn.org A well-documented procedure involves the reaction of cyclopentadienylsodium with methyl bromoacetate (B1195939) at low temperatures (-78°C) in an inert, dry atmosphere. orgsyn.org This reaction yields methyl 2,4-cyclopentadiene-1-acetate. orgsyn.org It is crucial to maintain low temperatures to prevent undesired side reactions such as dimerization and double-bond migration. orgsyn.org The resulting diene ester is a versatile intermediate that can be readily isomerized or reduced to furnish the desired this compound ester.
| Step | Reagents | Temperature | Product | Yield |
| 1. Deprotonation | Cyclopentadiene, Sodium | Reflux in xylene | Cyclopentadienylsodium | High |
| 2. Alkylation | Cyclopentadienylsodium, Methyl bromoacetate | -78°C | Methyl 2,4-cyclopentadiene-1-acetate | 27-31% (after next step) |
Stereoselective Synthesis Strategies (e.g., Asymmetric Hydroboration, Enantioselective Synthesis)
The synthesis of chiral derivatives of this compound is of significant interest, and stereoselective strategies are employed to achieve this. Asymmetric hydroboration is a powerful tool for introducing chirality. For example, the asymmetric hydroboration of methyl 2,4-cyclopentadiene-1-acetate using (+)-di-3-pinanylborane (prepared from (−)-α-pinene and borane (B79455) in tetrahydrofuran) has been successfully used. orgsyn.org This reaction proceeds with subsequent oxidative workup using sodium hydroxide (B78521) and hydrogen peroxide to yield methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate. orgsyn.org This chiral hydroxy ester is a valuable precursor for various biologically active molecules. The enantioselectivity of the hydroboration is dictated by the chiral borane reagent, which directs the addition of boron to one face of the cyclopentadiene ring. orgsyn.org
Catalytic Synthesis of the Cyclopentene Ring System
Modern synthetic chemistry increasingly relies on catalytic methods to construct cyclic systems with high efficiency and selectivity. nih.gov Transition metals, in particular, have been instrumental in developing novel pathways to cyclopentene cores. nih.gov
Transition Metal-Catalyzed Processes (e.g., Palladium, Ruthenium, Copper Catalysis)
Palladium Catalysis: Palladium catalysts are exceptionally versatile in forming five-membered rings. A prominent method is the palladium-catalyzed [3+2] cycloaddition. In this reaction, a three-atom component, such as a vinylcyclopropane (B126155), undergoes ring-opening in the presence of a Pd(0) catalyst to form a zwitterionic allylpalladium intermediate. nih.gov This intermediate can then react with a two-atom component (an alkene, alkyne, or other unsaturated partner) to construct the cyclopentane or cyclopentene ring. nih.govnih.gov These reactions can be rendered asymmetric and diastereoselective, allowing for the construction of highly functionalized cyclopentanes with multiple stereocenters in a single step. nih.gov Furthermore, palladium-catalyzed tandem reactions, such as carbopalladation followed by intramolecular C-H activation, have been developed for the stereoselective synthesis of cyclopentane-fused systems. acs.orgresearchgate.net
Ruthenium Catalysis: Ruthenium catalysts are widely used in olefin metathesis reactions, which can be applied to ring construction. For instance, ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) of cyclopentene is a well-known process. rsc.org While this typically forms polymers, related ring-closing metathesis (RCM) reactions are a cornerstone of cyclic compound synthesis. Ruthenium catalysts have also been employed in intermolecular Alder-ene type reactions between cyclopentenes and alkynes, which proceed via a carbonyl-directed migratory insertion and β-hydride elimination to create functionalized cyclopentenes. nih.gov Additionally, ruthenium-catalyzed hydroarylation reactions can functionalize existing cyclopentene rings. rsc.org
Copper Catalysis: Copper-catalyzed reactions have also emerged as a powerful tool in organic synthesis. For example, copper catalysts, in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI), can facilitate radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives. nih.govrsc.org While not a direct synthesis of cyclopentenes, these methods highlight the utility of copper in constructing functionalized small rings that can serve as precursors. Copper is also used in cycloaddition reactions, such as the reaction of diazopropene with olefins, to yield cyclopropane (B1198618) derivatives which can be precursors in ring-expansion strategies. acs.org
| Catalyst | Reaction Type | Reactants | Product Type |
| Palladium | [3+2] Cycloaddition | Vinylcyclopropane + Alkene | Substituted Cyclopentane |
| Ruthenium | Alder-ene Reaction | Cyclopentene + Alkyne | Functionalized Cyclopentene |
| Copper | Radical Cascade | Cyclobutane (B1203170) + NFSI | Functionalized Cyclobutene |
Cyclopentene Annulation and Cyclization Strategies
The construction of the cyclopentene ring through annulation and cyclization reactions provides a direct and efficient route to the core structure of this compound and its derivatives. These methods often involve the formation of two new carbon-carbon bonds in a single or sequential process.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful class of pericyclic reactions for the construction of five-membered rings. In this approach, a three-atom component reacts with a two-atom component to form the carbocyclic framework. While a broad range of [3+2] cycloadditions are known, their application to the direct synthesis of this compound derivatives would depend on the specific choice of the three- and two-carbon synthons. Conceptually, a vinyl carbenoid or a related three-carbon species could react with an appropriate acrylate (B77674) derivative to construct the desired cyclopentene ring with the acetic acid side chain precursor already in place.
Intramolecular Ene-Type Reactions
Intramolecular ene reactions offer a pathway to cyclic compounds through the reaction of an alkene containing an allylic hydrogen (the "ene") with an enophile within the same molecule. For the synthesis of a this compound framework, a substrate would need to be designed where the ene and enophile components are tethered in a way that facilitates a 5-membered ring closure. While specific examples leading directly to the target compound are not prevalent in the literature, the general principle of the intramolecular ene reaction remains a viable synthetic strategy for the construction of substituted cyclopentenes. nih.govacs.org
Intramolecular Addition of Diazoketones to 1,3-Dienes
A highly effective method for cyclopentene annulation involves the intramolecular addition of a diazoketone to a 1,3-diene. acs.org This reaction, typically catalyzed by a transition metal such as copper or rhodium, proceeds through the formation of a transient vinylcyclopropane intermediate, which then undergoes a vinylcyclopropane-cyclopentene rearrangement to afford the final cyclopentene product. This strategy has been successfully applied to the synthesis of various cyclopentanoid terpenes. acs.org By designing a substrate where the diazoketone and diene moieties are appropriately tethered, this methodology can provide a direct route to complex cyclopentene structures that could serve as precursors to this compound.
The general transformation is depicted below:
| Catalyst | Solvent | Temperature | Outcome |
| Copper salts (e.g., CuSO₄) | Refluxing alkane | High | Cyclopentene annulation |
| Rhodium catalysts (e.g., Rh₂(OAc)₄) | Dichloromethane | Room Temp. | Efficient cyclopropanation and rearrangement |
This table provides a general overview of conditions for the intramolecular addition of diazoketones to 1,3-dienes.
Electrocyclization Reactions
Electrocyclization reactions are pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. A prominent example that yields a five-membered ring is the Nazarov cyclization. wikipedia.orgyoutube.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgyoutube.com The mechanism proceeds through a pentadienyl cation, which undergoes a conrotatory cyclization to an oxyallyl cation intermediate, followed by elimination to give the cyclopentenone product. wikipedia.org
The Nazarov cyclization provides a powerful entry into cyclopentenone scaffolds, which can be further elaborated to this compound derivatives. For instance, a divinyl ketone substrate could be designed to incorporate a precursor to the acetic acid side chain. The resulting cyclopentenone could then be subjected to functional group manipulations to arrive at the target compound. The stereochemical outcome of the cyclization is governed by the Woodward-Hoffmann rules for electrocyclic reactions. imperial.ac.uk
Key features of the Nazarov cyclization are summarized below:
| Promoter | Key Intermediate | Stereochemistry of Cyclization | Product |
| Lewis Acid (e.g., FeCl₃, SnCl₄) | Pentadienyl cation | Conrotatory (thermal) | Cyclopentenone |
| Protic Acid (e.g., H₂SO₄) | Pentadienyl cation | Conrotatory (thermal) | Cyclopentenone |
This table highlights the fundamental aspects of the Nazarov cyclization.
Aldol (B89426) Condensations and Enolate Alkylations for Ring Formation
The formation of the five-membered cyclopentene ring, a key structural feature of this compound, can be efficiently achieved through intramolecular cyclization reactions. Among these, aldol condensations and related Dieckmann condensations are powerful tools for constructing cyclic systems.
Intramolecular aldol condensation of a dicarbonyl compound is a classic and effective method for forming five- and six-membered rings. In the context of synthesizing precursors for this compound, a suitable starting material would be a 1,4-dicarbonyl compound that, upon cyclization and subsequent dehydration, yields a cyclopentenone with a latent acetic acid side chain. For instance, the intramolecular aldol reaction of a 2-substituted 1,4-diketone can lead to the formation of a 3-substituted-2-cyclopentenone. The reaction proceeds by forming an enolate at one of the α-carbons, which then attacks the other carbonyl group within the same molecule. This process is particularly favorable for the formation of sterically stable five- and six-membered rings.
A related and highly effective strategy for forming cyclic β-keto esters is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester. This reaction is particularly useful for synthesizing five- and six-membered rings. For the synthesis of a precursor to this compound, a diester such as diethyl heptane-1,7-dioate could be subjected to Dieckmann condensation to furnish a six-membered β-keto ester. While this specific example leads to a six-membered ring, the principle is readily adaptable to the synthesis of five-membered rings by starting with a 1,6-diester. The resulting cyclic β-keto ester can then be further manipulated to introduce the desired double bond and modify the side chain.
Enolate alkylation represents another cornerstone in the synthesis of this compound precursors. This method involves the generation of a nucleophilic enolate from a ketone, which is then reacted with an electrophilic alkylating agent. A direct and efficient approach involves the alkylation of a cyclopentanone enolate with a haloacetic acid ester, such as ethyl bromoacetate. This reaction forms a new carbon-carbon bond at the α-position of the cyclopentanone, directly introducing the acetic acid ester side chain. The resulting 2-(oxocyclopentyl)acetic acid ester can then be converted to this compound through subsequent olefination and hydrolysis steps. The choice of base is crucial in enolate formation to ensure complete deprotonation and avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose. chemsynthesis.comlibretexts.org
Industrial-Scale Production and Process Optimization Research
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and sustainable manufacturing processes. For cyclopentenone derivatives, which are valuable building blocks, continuous flow chemistry has emerged as a powerful technology to achieve these goals.
Continuous Flow Reactor Applications
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control. durham.ac.uk A notable example is the sustainable flow synthesis of a highly functionalized cyclopentenone building block, methyl 1-hydroxy-4-oxocyclopent-2-ene carboxylate, from the readily available and inexpensive starting material D-glucono-1,5-lactone. durham.ac.uk
This multi-step process, which involves peracetylation, elimination, and rearrangement, was successfully translated into a continuous flow setup. durham.ac.uk The use of a continuous stirred-tank reactor (CSTR) for the initial acylation step, followed by tubular coil reactors for the subsequent elimination and rearrangement reactions, allowed for precise control over reaction parameters such as temperature and residence time. durham.ac.uk This integrated flow system demonstrated high productivity, consistently delivering the desired cyclopentenone product in high yield and quality over extended periods. durham.ac.uk The implementation of in-line purification techniques, such as liquid-liquid extraction, further enhances the efficiency of the continuous process by minimizing manual handling and downstream processing steps. durham.ac.uk
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product in an industrial setting. In the continuous flow synthesis of the aforementioned cyclopentenone building block, a systematic investigation of various parameters was conducted. durham.ac.uk
Key parameters that were optimized include:
Catalyst: Different Lewis and Brønsted acids were screened for the initial acetylation and elimination steps, with silica-supported sulfuric acid being identified as a convenient and effective catalyst. durham.ac.uk
Base: For the final rearrangement step, various bases were evaluated, with sodium hydroxide being selected as the preferred choice. durham.ac.uk
Solvent: The influence of different solvent systems on the reaction outcome was studied to find the optimal medium for each step. durham.ac.uk
Temperature and Residence Time: The use of a progressive temperature gradient in the flow reactors allowed for the selective formation of intermediates and the final product, minimizing the formation of byproducts and improving energy efficiency. durham.ac.uk
Synthesis of Structurally Modified this compound Derivatives
The versatility of this compound as a scaffold allows for the synthesis of a wide range of derivatives with tailored properties. Esterification of the carboxylic acid and introduction of amino substituents are common modifications that lead to compounds with diverse potential applications.
Ester Derivatives
Ester derivatives of this compound are commonly synthesized for various purposes, including their use as intermediates in further chemical transformations or as compounds with specific biological or physical properties. The methyl and ethyl esters are among the most frequently prepared derivatives.
The synthesis of methyl 1-cyclopentene-1-acetate can be achieved through standard esterification procedures, such as the Fischer esterification of this compound with methanol in the presence of an acid catalyst. Alternatively, it can be prepared from related cyclopentenone precursors. google.com
Similarly, ethyl 1-cyclopentene-1-acetate is typically synthesized by the esterification of this compound with ethanol, often catalyzed by a strong acid like sulfuric acid under reflux conditions. smolecule.com Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are used to confirm the structure and purity of these ester derivatives. nih.govnih.gov For instance, the 13C NMR spectrum of ethyl 1-cyclopentene-1-acetate shows characteristic signals for the ester carbonyl carbon in the range of 170-185 ppm and the alkene carbons of the cyclopentene ring between 115-140 ppm. smolecule.com
Below is a table summarizing the key reactants and typical reaction conditions for the synthesis of these ester derivatives.
| Derivative | Starting Material | Reagent | Catalyst | Typical Conditions |
| Methyl 1-cyclopentene-1-acetate | This compound | Methanol | Acid (e.g., H₂SO₄) | Reflux |
| Ethyl 1-cyclopentene-1-acetate | This compound | Ethanol | Acid (e.g., H₂SO₄) | Reflux |
Amino-Substituted Derivatives
The introduction of an amino group to the this compound scaffold opens up possibilities for creating novel amino acid analogues and other biologically relevant molecules. The synthesis of these derivatives can be approached in several ways, often involving the reaction of a suitable precursor with an amine.
One example is the synthesis of ethyl 2-((4'-amino-[1,1'-biphenyl]-4-yl) amino) cyclopent-1-ene-1-carboxylate , which was prepared by reacting ethyl 2-oxocyclopentane-1-carboxylate with benzidine (B372746). utripoli.edu.ly This reaction proceeds through the formation of an enamine, where the primary amine of benzidine attacks the ketone carbonyl of the β-keto ester, followed by dehydration. utripoli.edu.ly
More generally, the synthesis of aminocyclopentane carboxylic acids can be achieved through various routes, including the hydrogenation of cyclopentene precursors bearing an amino or a precursor functional group. Patents have described processes for the preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives through enzymatic resolution of diastereomeric esters.
Halogenated Derivatives
The synthesis of halogenated derivatives of this compound often involves introducing the halogen onto the cyclopentene ring prior to the addition or formation of the acetic acid side chain. A notable method involves the use of 3-halogeno-2-hydroxy-cyclopent-2-en-1-ones as key starting materials. google.com This approach facilitates the construction of the final molecule through a palladium-catalyzed coupling reaction.
The process begins with a 3-halogeno-2-hydroxy-cyclopent-2-en-1-one, which is coupled with a zinc derivative of a halogenoacetic acid ester, such as bromoacetic acid ester. This cross-coupling reaction, catalyzed by palladium, forms the carbon-carbon bond necessary to attach the acetic acid moiety to the cyclopentene ring. The resulting product is an ester of a hydroxylated, oxo-substituted, and halogenated cyclopentene acetic acid precursor, which can be further modified. google.com
A general scheme for this type of synthesis is presented below:
Table 1: Synthesis of Halogenated Cyclopentene Acetic Acid Ester Precursors
| Starting Material | Reagent | Catalyst | Product |
|---|
This methodology provides a direct route to functionalized cyclopentene rings bearing a halogen atom, which is a valuable intermediate for further synthetic transformations. The choice of halogen on the starting cyclopentenone can be varied, allowing for the synthesis of chloro, bromo, or iodo derivatives.
Hydroxylated and Oxo-Substituted Derivatives
The synthesis of hydroxylated and oxo-substituted derivatives of this compound is crucial for accessing intermediates used in the production of complex bioactive molecules. google.com These functional groups offer handles for further chemical modification and are key features in various natural products.
One established multi-step synthesis starts from 2-cyclopentene-1-acetic acid. The process, as detailed by Reile et al., involves the following key transformations: google.com
Esterification : The starting acid is converted to its tert-amyl ester.
Dihydroxylation : The double bond of the cyclopentene ring is dihydroxylated using an oxidizing agent like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. This step yields a (2,3-dihydroxycyclopentyl)-acetic acid ester. google.com
Oxidation : The diol is then selectively oxidized. Using air as the oxidant in the presence of a platinum-on-carbon (Pt/C) catalyst, the secondary alcohol is converted to a ketone, resulting in the final (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid tert-amyl ester. google.com
Table 2: Key Steps in the Synthesis of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid tert-amyl ester
| Step | Intermediate | Reagents | Product |
|---|---|---|---|
| 1 | 2-Cyclopentene-1-acetic acid | tert-Amyl alcohol | 2-Cyclopentene-1-acetic acid tert-amyl ester |
| 2 | 2-Cyclopentene-1-acetic acid tert-amyl ester | OsO₄ (cat.), NMO | (2,3-Dihydroxycyclopentyl)-acetic acid tert-amyl ester |
Another approach to synthesizing a hydroxylated derivative involves the asymmetric hydroboration of a cyclopentadiene precursor. The synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate begins with the alkylation of cyclopentadienylsodium with methyl bromoacetate to form methyl 2,4-cyclopentadiene-1-acetate. orgsyn.org This intermediate is then subjected to hydroboration-oxidation, which introduces a hydroxyl group onto the ring, yielding the desired hydroxylated product. orgsyn.org
Polysubstituted Cyclopentene Analogues
Advanced synthetic strategies have been developed to construct highly functionalized and polysubstituted cyclopentene rings, which serve as versatile building blocks. A powerful technique for achieving this is ring-closing metathesis (RCM). This method has been successfully applied to synthesize polyhydroxylated cyclopentane β-amino acids from simple hexoses like D-mannose and D-galactose. nih.gov
The general strategy involves several key steps: nih.gov
Diene Synthesis : A suitably protected hexose (B10828440) is chemically modified to create a richly functionalized acyclic diene intermediate.
Ring-Closing Metathesis (RCM) : The diene is then subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst). This reaction forms the five-membered cyclopentene ring with multiple existing substituents derived from the sugar backbone.
Functionalization : The resulting polysubstituted cyclopentene derivative can be further modified. For example, an α,β-unsaturated carboxylic ester moiety on the ring can undergo an aza-Michael amination to introduce an amino group, leading to a highly functionalized β-amino acid derivative. nih.gov
This RCM-based approach allows for the creation of a wide variety of polysubstituted cyclopentene analogues with controlled stereochemistry, leveraging the inherent chirality of the starting sugar molecules. nih.gov
Another innovative method for generating polysubstituted cyclopentenones is through a titanium-catalyzed aldol condensation. This process involves reacting a substituted enone with an aldehyde in a single step. google.com The use of a catalytic system, such as a trichloropropoxytitanium complex with a co-ingredient like anhydrous magnesium chloride, facilitates a cascade reaction that constructs the cyclopentenone ring. This method is advantageous for its efficiency in creating multiple carbon-carbon bonds and establishing several stereocenters in one pot. google.com
Challenges and Innovations in this compound Synthesis
The synthesis of this compound and its derivatives presents several challenges, primarily related to controlling stereochemistry and preventing undesirable side reactions. Innovations in catalysis and synthetic strategy have been pivotal in overcoming these obstacles.
Challenges:
Stereocontrol : A significant challenge is achieving high enantioselectivity. Many synthetic routes produce racemic mixtures, necessitating resolution steps which can be inefficient. acs.org For instance, the separation of diastereomers formed by chemical derivatization or resolution via enzymatic reactions is often required to obtain enantiomerically pure products. acs.org
Side Reactions : The synthesis of precursors like methyl 2,4-cyclopentadiene-1-acetate is sensitive to reaction conditions. Higher temperatures can lead to undesired dimerization and double-bond migration, reducing the yield of the desired product. Strict temperature control (e.g., -78°C) and an inert atmosphere are crucial to minimize these side reactions. orgsyn.org
Innovations:
Chemoenzymatic Methods : The use of enzymes, particularly lipases, for the kinetic resolution of hydroxylated cyclopentenone intermediates represents a major innovation. These enzymatic methods offer high enantioselectivity under mild reaction conditions and are synthetically simple. acs.org
Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful and versatile tool for constructing highly substituted cyclopentene rings from acyclic dienes. This strategy allows for the synthesis of complex analogues that would be difficult to access through traditional cyclization methods. nih.gov
Advanced Catalysis : The development of novel catalytic systems, such as the titanium complexes used for one-pot cyclopentenone synthesis, streamlines the creation of polysubstituted derivatives. google.com Similarly, palladium-catalyzed asymmetric allylic alkylation provides an efficient route to enantiomerically pure cyclopentene carboxylic acids. researchgate.net These catalytic innovations improve efficiency, reduce the number of synthetic steps, and enhance control over the final product's structure.
Mechanistic Investigations and Chemical Transformations of 1 Cyclopentene 1 Acetic Acid
Reaction Pathways and Mechanisms
The chemical reactivity of 1-Cyclopentene-1-acetic acid is dictated by its two primary functional groups: the carbon-carbon double bond within the cyclopentene (B43876) ring and the carboxylic acid moiety. These sites allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.
The alkene functional group in this compound is susceptible to various oxidation reactions. The specific products formed depend on the oxidizing agent and reaction conditions.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would lead to the formation of an epoxide. The reaction proceeds via the concerted addition of an oxygen atom across the double bond. The resulting product would be 2-(1,2-epoxycyclopentyl)acetic acid.
Dihydroxylation: The double bond can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding cis-1,2-dihydroxycyclopentane-1-acetic acid. Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis, which results in the trans-diol.
Oxidative Cleavage: Stronger oxidizing agents can cleave the double bond. Ozonolysis (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), would break the cyclopentene ring to yield a dialdehyde, which would likely exist in equilibrium with its hydrated or cyclized forms. An oxidative workup (e.g., with hydrogen peroxide) would yield a dicarboxylic acid.
Research on the oxidation of related cyclic ketones, such as cyclopentanone (B42830), shows that oxidation can lead to products like 2-cyclopentenone through the elimination of HO₂ from radical intermediates. acs.org While the starting material is different, this highlights the reactivity of the cyclopentane (B165970) ring structure under oxidative conditions.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Reaction Type | Major Product |
|---|---|---|
| mCPBA | Epoxidation | 2-(1,2-Epoxycyclopentyl)acetic acid |
| OsO₄, NMO | Syn-dihydroxylation | cis-1,2-Dihydroxycyclopentane-1-acetic acid |
| 1. O₃; 2. (CH₃)₂S | Ozonolysis (Reductive) | 3-(2-Oxoethyl)pentanedial |
Both the alkene and the carboxylic acid groups of this compound can be reduced.
Reduction of the Alkene: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd-C) with hydrogen gas (H₂) will saturate the ring, yielding cyclopentylacetic acid.
Reduction of the Carboxylic Acid: The carboxylic acid is more difficult to reduce. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert the carboxylic acid to a primary alcohol. This reaction would produce 2-(1-cyclopentenyl)ethanol. It is important to note that LiAlH₄ can potentially also reduce the double bond, although selective reduction of the carboxylic acid is often possible under controlled conditions.
Combined Reduction: Using a strong reducing agent under forcing conditions, or a two-step process involving hydrogenation followed by LiAlH₄ reduction, would result in the formation of 2-(cyclopentyl)ethanol.
Studies on the reduction of similar compounds, such as cyclopentane carboxylic acid, using methods like subcritical methanol (B129727) have shown decomposition into smaller molecules like cyclopentane and methyl acetate, demonstrating a pathway for decarboxylation and esterification under specific conditions. icm.edu.plresearchgate.net
Table 2: Potential Reduction Reactions of this compound
| Reducing Agent | Functional Group Targeted | Major Product |
|---|---|---|
| H₂, Pd-C | Alkene | Cyclopentylacetic acid |
| 1. LiAlH₄; 2. H₂O | Carboxylic Acid | 2-(1-Cyclopentenyl)ethanol |
Nucleophilic Acyl Substitution: The carboxylic acid moiety is the primary site for nucleophilic substitution. libretexts.orglibretexts.org The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For these reactions to occur, the hydroxyl group must first be converted into a better leaving group.
Esterification: In the presence of an acid catalyst, reacting this compound with an alcohol (e.g., ethanol) results in the formation of the corresponding ester (ethyl 1-cyclopentene-1-acetate). This is known as Fischer esterification.
Amide Formation: Direct reaction with an amine is difficult because the basic amine will deprotonate the carboxylic acid. libretexts.org However, conversion to an acid chloride first (using thionyl chloride, SOCl₂), followed by reaction with an amine, readily produces the corresponding amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amide formation. libretexts.org
Electrophilic Reactions: The double bond of the cyclopentene ring is electron-rich and can react with electrophiles in electrophilic addition reactions, not substitution reactions which would disrupt the ring structure without the stability offered by aromaticity. byjus.comlibretexts.org For example, reaction with hydrogen halides (e.g., HBr) would lead to the addition of hydrogen and the halide across the double bond, following Markovnikov's rule.
Named Reactions Involving this compound and Related Structures
The Brook rearrangement is an intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen atom. organic-chemistry.orgslideshare.net For a derivative of this compound to undergo this reaction, it would first need to be converted into an α-silyl alcohol.
The reaction mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. organic-chemistry.org This alkoxide then performs an intramolecular nucleophilic attack on the adjacent silicon atom, forming a pentacoordinate silicon intermediate. slideshare.net Subsequent cleavage of the silicon-carbon bond results in the formation of a carbanion and a silyl ether. The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. organic-chemistry.org
A hypothetical pathway involving a derivative could be:
Synthesis of an α-silyl ketone: A derivative of this compound is converted into a ketone with a silyl group on the alpha carbon.
Reduction to an α-silyl alcohol: The ketone is then reduced (e.g., with NaBH₄) to the corresponding α-silyl alcohol.
Base-catalyzed rearrangement: Addition of a catalytic amount of base (e.g., NaH) would initiate the researchgate.netnih.gov-Brook rearrangement to yield the corresponding silyl ether.
This rearrangement is valuable in tandem strategies where the resulting carbanion is trapped by an electrophile. scribd.com
The Oxidative Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an organoboronic acid and an alkene. liv.ac.ukhw.ac.uk Unlike the traditional Mizoroki-Heck reaction, it utilizes a Pd(II) catalyst and requires an oxidant to regenerate the catalyst after each cycle. hw.ac.uk This reaction could be applied to this compound or its derivatives to introduce aryl or vinyl groups onto the cyclopentene ring.
Significant research has been conducted on the oxidative Heck desymmetrization of related 2,2-disubstituted cyclopentene-1,3-diones. researchgate.netnih.gov In these reactions, an arylboronic acid is coupled directly onto the double bond of the cyclopentene ring. nih.govnih.gov
The general mechanism proceeds as follows:
Transmetalation: The organoboronic acid [ArB(OH)₂] transfers its organic group to the Pd(II) catalyst.
Carbopalladation: The resulting [Ar-Pd(II)] complex undergoes syn-addition across the double bond of the cyclopentene ring.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, reforming the double bond at a new position and creating the arylated product.
Reductive Elimination & Oxidation: The resulting Pd(0) species is re-oxidized to Pd(II) by an external oxidant (e.g., O₂, benzoquinone), allowing the catalytic cycle to continue. hw.ac.uk
For this compound, an oxidative Heck reaction with an arylboronic acid could potentially lead to the formation of a 2-aryl-cyclopent-1-ene-1-acetic acid or a 3-aryl-cyclopent-1-ene-1-acetic acid, depending on the regioselectivity of the β-hydride elimination.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1,2-Epoxycyclopentyl)acetic acid |
| cis-1,2-Dihydroxycyclopentane-1-acetic acid |
| 3-(2-Oxoethyl)pentanedial |
| 3-(Carboxymethyl)pentanedioic acid |
| Cyclopentylacetic acid |
| 2-(1-Cyclopentenyl)ethanol |
| Lithium aluminum hydride |
| 2-(Cyclopentyl)ethanol |
| Cyclopentane carboxylic acid |
| Cyclopentane |
| Methyl acetate |
| Ethyl 1-cyclopentene-1-acetate |
| Thionyl chloride |
| Dicyclohexylcarbodiimide |
| α-Silyl alcohol |
| Silyl ether |
| 2,2-Disubstituted cyclopentene-1,3-diones |
| Arylboronic acid |
| 2-Aryl-cyclopent-1-ene-1-acetic acid |
| 3-Aryl-cyclopent-1-ene-1-acetic acid |
| meta-Chloroperoxybenzoic acid |
| Osmium tetroxide |
| Potassium permanganate |
| Dimethyl sulfide |
| Hydrogen peroxide |
| Palladium on carbon |
| Ethanol |
| Hydrogen bromide |
| Sodium borohydride |
| Sodium hydride |
| Benzoquinone |
Thermodynamic and Kinetic Studies of Reactions Involving this compound
Detailed thermodynamic and kinetic studies specifically focused on reactions of this compound are not extensively documented in publicly available literature. However, by examining related compounds and general principles of organic chemistry, we can infer the likely thermodynamic and kinetic behavior of this molecule in various transformations.
The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the carbon-carbon double bond within the cyclopentene ring. Reactions can thus involve esterification, amide formation, or other transformations of the carboxyl group, as well as addition reactions or oxidations at the double bond.
Thermodynamic Considerations:
A key thermodynamic aspect of carboxylic acids is their tendency to form hydrogen-bonded dimers, particularly in nonpolar solvents and the gas phase. This dimerization is an equilibrium process, and its thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the stability of the dimer. While specific data for this compound is unavailable, the values for acetic acid can serve as a useful reference. The dimerization of carboxylic acids is typically an exothermic process, driven by the formation of two strong hydrogen bonds.
| Thermodynamic Parameter | Value for Acetic Acid Dimerization (Approximate) | Expected Influence of Cyclopentene Ring |
|---|---|---|
| Enthalpy of Dimerization (ΔH) | -65 kJ/mol | The bulky cyclopentene ring may introduce some steric hindrance, potentially leading to a slightly less negative ΔH compared to acetic acid. |
| Entropy of Dimerization (ΔS) | -150 J/(mol·K) | The loss of translational and rotational freedom upon dimerization results in a negative entropy change. The larger mass and more complex structure of this compound could lead to a more negative ΔS. |
| Gibbs Free Energy of Dimerization (ΔG) at 298 K | -20 kJ/mol | The overall spontaneity of dimerization will depend on the balance between the favorable enthalpy change and the unfavorable entropy change. It is expected to be a spontaneous process under standard conditions. |
Kinetic Profile:
The kinetics of reactions involving this compound will be influenced by factors such as reaction temperature, solvent, and the presence of catalysts. For instance, acid-catalyzed esterification would follow a well-established mechanism, with the rate-determining step typically being the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
For reactions at the double bond, such as electrophilic addition of halogens or hydrohalic acids, the reaction rate will depend on the stability of the carbocation intermediate. The presence of the acetic acid group, being electron-withdrawing, would be expected to slightly decrease the rate of electrophilic addition compared to unsubstituted cyclopentene.
Investigations into Undesired Side Reactions (e.g., Dimerization, Double-Bond Migration)
In the synthesis and manipulation of this compound, several undesired side reactions can occur, impacting the yield and purity of the desired product. The most common of these are dimerization and double-bond migration.
Dimerization:
Beyond the non-covalent dimerization through hydrogen bonding discussed previously, covalent dimerization can occur under certain conditions, particularly at elevated temperatures. This could proceed through a [2+2] cycloaddition of the double bonds of two molecules, although this is generally a photochemically allowed process. A more likely pathway for thermal dimerization would involve a radical mechanism or an ene reaction if a suitable enophile is present. The formation of such dimers complicates purification and reduces the yield of the monomeric acid.
Double-Bond Migration:
A significant side reaction for this compound is the acid- or base-catalyzed migration of the double bond to a thermodynamically more stable position. The endocyclic double bond in the starting material is tetrasubstituted. Isomerization can lead to the formation of 2-Cyclopentene-1-acetic acid or 3-Cyclopentene-1-acetic acid.
The mechanism of acid-catalyzed double-bond migration typically involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form the isomerized alkene. The equilibrium position is determined by the relative stabilities of the alkene isomers. In this case, the starting material, with its tetrasubstituted double bond, is generally the most stable isomer, suggesting that significant isomerization might not occur under thermodynamic control. However, kinetic control or the presence of specific catalysts could favor the formation of other isomers.
| Side Reaction | Potential Conditions | Description of Products |
|---|---|---|
| Covalent Dimerization | High temperatures, radical initiators, or photochemical conditions. | Formation of a C14 dicarboxylic acid with a cyclobutane (B1203170) ring or other dimeric structures. |
| Double-Bond Migration | Presence of strong acids or bases, elevated temperatures. | Isomerization to 2-Cyclopentene-1-acetic acid or 3-Cyclopentene-1-acetic acid. |
Understanding the thermodynamic and kinetic parameters of these primary and side reactions is crucial for optimizing the synthesis and application of this compound, allowing for the selection of reaction conditions that favor the desired transformation while minimizing the formation of unwanted byproducts.
Structure Activity Relationship Sar and Biological Studies of 1 Cyclopentene 1 Acetic Acid Derivatives
Broad-Spectrum Biological Activities
Derivatives of 1-cyclopentene-1-acetic acid have demonstrated a diverse array of biological activities, underscoring their potential in medicinal chemistry. The inherent reactivity and structural features of the cyclopentene (B43876) ring, combined with the functional versatility of the acetic acid side chain, allow for the synthesis of compounds with a broad therapeutic scope.
Antimicrobial Properties
The search for novel antimicrobial agents has led to the investigation of various heterocyclic and carbocyclic compounds. While direct studies on this compound derivatives are not extensively documented in the provided search results, research on structurally related cyclopentane (B165970) and cyclopropane (B1198618) analogs provides insights into their potential antimicrobial and antifungal activities.
For instance, cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis. One such analog demonstrated antibacterial efficacy against Staphylococcus aureus, highlighting the potential of the cyclopentane ring as a scaffold for antibacterial agents. The structure-activity relationship analysis of these analogs suggested that a lipophilic side chain is crucial for their inhibitory activity.
Furthermore, studies on amide derivatives containing a cyclopropane ring, a structurally similar small carbocycle, have shown moderate to excellent antifungal activity against Candida albicans. Some of these cyclopropane carboxamide derivatives also exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The antimicrobial activity was found to be significantly influenced by the types and substitution patterns on the aryl and amide portions of the molecules. For example, aryl amides generally showed higher antibacterial activity than their fatty amide counterparts.
Additionally, cyclopentanone-derived spiro-pyrrolidines have been synthesized and shown to possess good antimicrobial properties against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The attachment of the cyclopentanone (B42830) moiety was noted to enhance the antimicrobial properties of the resulting spiro-pyrrolidines.
While these findings are promising for related cyclic structures, further research is needed to specifically elucidate the antimicrobial and antifungal potential of derivatives of this compound and to establish a clear structure-activity relationship for this particular class of compounds.
Anticancer Activity (e.g., Apoptosis Induction)
Derivatives incorporating the cyclopentene or cyclopentyl moiety have shown significant promise as anticancer agents, with many studies focusing on their ability to induce apoptosis in cancer cells. The cyclopentenone ring, in particular, is a key feature in several natural and synthetic compounds with anticancer properties.
Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents. One of the most promising compounds from this series demonstrated significant antiproliferative activity against HCT-116, HeLa, HT-29, and MDA-MB-231 cancer cell lines, with IC50 values of 3.29, 6.75, 7.56, and 10.30 μM, respectively. Mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.
Similarly, the synthesis of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles has yielded compounds with notable antiproliferative activities against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines. One derivative showed high activity against C6 cell lines with an IC50 value of 5.89 μM, while another was particularly effective against HeLa cells with an IC50 of 3.98 μM.
The anticancer potential of imamine-1,3,5-triazine derivatives has also been explored. Certain compounds in this class exhibited better anticancer activity than the parent compound, imatinib. Specifically, two derivatives demonstrated potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values of 6.25 μM and 8.18 μM, surpassing the efficacy of imatinib (IC50 = 35.50 μM). Further investigation showed that one of these compounds could inhibit the migration, invasion, adhesion, and proliferation of MDA-MB-231 cells and also had a strong inhibitory effect on tumor xenografts in vivo.
| Compound Class | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 | 3.29 μM |
| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HeLa | 6.75 μM |
| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HT-29 | 7.56 μM |
| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | MDA-MB-231 | 10.30 μM |
| 2-[2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl]-1,3-benzothiazole | C6 (rat brain tumor) | 5.89 μM |
| 2-[2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl]-1,3-benzothiazole | HeLa | 3.98 μM |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 | 6.25 μM |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 | 8.18 μM |
Anti-inflammatory Effects
The anti-inflammatory potential of acetic acid derivatives is a well-established area of pharmaceutical research. The carrageenan-induced paw edema model and the acetic acid-induced writhing test are standard in vivo methods for screening the anti-inflammatory and analgesic activities of new chemical entities.
The carrageenan-induced paw edema test is a widely used and reliable model of inflammation. The inflammatory response in this model is biphasic. The early phase (first 90 minutes) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (after 90 minutes) involves the production of prostaglandins (B1171923), which are key mediators of inflammation. Therefore, inhibition of edema in the late phase is often indicative of an inhibitory effect on prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
The acetic acid-induced writhing test, while primarily a screen for analgesic activity, is also relevant to inflammation. The intraperitoneal injection of acetic acid causes an inflammatory response, leading to the release of endogenous mediators such as prostaglandins and bradykinin, which stimulate nociceptive neurons. A reduction in the number of writhes is suggestive of peripheral analgesic activity, which is often linked to anti-inflammatory effects.
While specific studies on the anti-inflammatory effects of this compound derivatives were not detailed in the provided search results, the established screening methods mentioned above would be the conventional approach to evaluate such potential. The structural similarity of this compound to known anti-inflammatory agents with an acetic acid moiety suggests that its derivatives could exhibit activity in these models.
Enzyme Inhibitory Activities
The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. Derivatives of cyclic carboxylic acids have been explored as inhibitors of various enzymes, with a focus on those involved in disease pathogenesis.
One area of research has been the development of inhibitors for O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria. A series of derivatives based on a cyclopropane-carboxylic acid scaffold have been rationally designed and synthesized. These compounds have demonstrated good in vitro activity in the nanomolar range against OASS isoforms from Salmonella Typhimurium. The ester forms of these derivatives are thought to act as pro-drugs, facilitating penetration of the bacterial cell wall, where they are then hydrolyzed to the active acidic form. The success of this scaffold suggests that other small, constrained cyclic carboxylic acids, potentially including derivatives of this compound, could be explored as OASS inhibitors.
Furthermore, the development of antibacterial adjuvants, which enhance the efficacy of existing antibiotics, is a critical strategy to combat antimicrobial resistance. OASS inhibitors have been investigated as potential colistin adjuvants against pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net This approach highlights the potential of enzyme inhibitors to not only act as standalone therapeutic agents but also to be used in combination therapies. researchgate.net
While specific enzyme inhibitory activities of this compound derivatives were not detailed in the provided search results, the studies on related cyclic carboxylic acid scaffolds indicate a promising avenue for future research. Screening derivatives of this compound against a panel of relevant enzymes could uncover novel therapeutic leads.
Pharmacological Studies and Mechanistic Insights
The pharmacological investigation of this compound and its derivatives has unveiled a range of biological activities, primarily centered on their interaction with key cellular signaling pathways and molecular targets. These studies provide crucial insights into the mechanisms through which these compounds exert their effects, highlighting their potential as modulators of inflammatory and metabolic processes.
Molecular Targets and Signaling Pathways
Research into the molecular interactions of cyclopentenone-containing compounds, a class to which derivatives of this compound belong, has identified several key molecular targets and signaling pathways. These compounds are recognized for their ability to influence inflammatory responses through complex interactions with cellular signaling cascades.
One of the primary mechanisms involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immunity. Certain cyclopentenone prostaglandins, which share structural similarities with this compound derivatives, have been shown to inhibit NF-κB activation. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, these compounds effectively block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Another significant signaling pathway affected by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes kinases such as ERK, JNK, and p38, plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. Studies have indicated that cyclopentenone derivatives can modulate MAPK signaling, although the effects can be context-dependent. For instance, some derivatives have been observed to activate the p38 MAPK pathway, which can lead to the potentiation of apoptosis in activated macrophages, contributing to the resolution of inflammation.
Furthermore, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway has been identified as a target. This pathway is essential for signaling initiated by various cytokines and growth factors. Non-specific inhibition of the JAK-STAT signaling pathway in lymphocytes has been reported for certain cyclopentenone prostaglandins, which can interfere with the transcription of inflammatory genes regulated by STAT proteins.
The table below summarizes the key signaling pathways modulated by structurally related cyclopentenone compounds.
| Signaling Pathway | Modulatory Effect | Potential Outcome |
| NF-κB | Inhibition of activation | Reduction of pro-inflammatory gene expression |
| MAPK | Modulation (e.g., p38 activation) | Induction of apoptosis in inflammatory cells |
| JAK/STAT | Inhibition | Attenuation of cytokine signaling |
Receptor Activation (e.g., Prostaglandin Receptors, PPAR-gamma)
The biological effects of this compound derivatives are also mediated through their interaction with specific cellular receptors, most notably prostaglandin receptors and the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
Prostaglandin Receptors: As structural analogs of prostaglandins, it is plausible that derivatives of this compound could interact with various prostaglandin receptors (e.g., EP, DP, FP, IP, and TP receptors). These G-protein coupled receptors mediate a wide array of physiological and pathological processes. The specific binding profile and functional activity (agonist or antagonist) at these receptors would largely depend on the precise stereochemistry and substitution pattern of the derivative. However, detailed studies on the direct interaction of this compound itself with these receptors are not extensively documented in publicly available literature.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A significant body of research has focused on the activation of PPAR-γ by cyclopentenone-containing ligands. PPAR-γ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in adipogenesis, lipid metabolism, and the inflammatory response.
Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of PPAR-γ is a key mechanism through which many of the anti-inflammatory effects of cyclopentenone prostaglandins are exerted. For instance, activated PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Structurally related molecules, such as 3-methyl-1,2-cyclopentanedione, have been identified as novel PPAR-γ agonists. This finding suggests that the cyclopentenone scaffold present in derivatives of this compound is a key structural feature for PPAR-γ activation. The activation of PPAR-γ by these compounds can lead to the suppression of pro-inflammatory gene expression and reactive species generation.
The following table details the receptor interactions of structurally related compounds.
| Receptor | Type | Role of Activation/Interaction |
| Prostaglandin Receptors | G-protein coupled receptors | Mediation of diverse physiological effects (hypothesized) |
| PPAR-γ | Nuclear Receptor | Regulation of gene transcription related to metabolism and inflammation |
Research on Non-Proteinogenic Amino Acid Derivatives
The core structure of this compound can be chemically modified to create non-proteinogenic amino acids, which are amino acids not found among the 20 standard protein-building blocks. These novel amino acids are of significant interest in medicinal chemistry and chemical biology for their potential to create peptides and other molecules with unique structural and functional properties.
Role in Cellular Metabolism and Signaling
Non-proteinogenic amino acids can be designed to act as mimics or inhibitors of natural amino acids, thereby influencing cellular metabolism and signaling pathways. By virtue of their unique side chains, they can interact with enzymes and receptors in ways that natural amino acids cannot.
Derivatives of this compound, when functionalized with an amino group, can be envisioned to participate in or interfere with amino acid metabolism. For example, they could potentially act as substrates or inhibitors for aminotransferases or other enzymes involved in amino acid biosynthesis and degradation. Their cyclic and unsaturated side chain could confer specific binding properties, allowing for targeted modulation of enzymatic activity.
Bioisosteric Replacement Studies (e.g., Proline Bioisosteres in Peptides)
Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The rigid, cyclic structure of proline plays a critical role in determining the conformation of peptides. Therefore, the development of proline bioisosteres is an active area of research.
Amino acid derivatives of this compound represent potential bioisosteres of proline. The cyclopentene ring can mimic the pyrrolidine ring of proline, thereby constraining the peptide backbone in a similar manner. The double bond in the cyclopentene ring introduces a degree of planarity and rigidity that differs from the saturated ring of proline, which could be exploited to fine-tune the conformational preferences of a peptide.
The incorporation of such proline mimics into peptides can have several important consequences:
Conformational Constraint: The cyclic nature of the side chain can reduce the conformational flexibility of the peptide, which can lead to an increase in binding affinity for a target receptor by reducing the entropic penalty of binding.
Metabolic Stability: Peptides containing non-proteinogenic amino acids are often more resistant to degradation by proteases, leading to a longer biological half-life.
Altered Receptor Interactions: The unique shape and electronic properties of the cyclopentene ring can lead to novel interactions with the binding pocket of a receptor, potentially altering the pharmacological profile from an agonist to an antagonist, or vice versa.
The table below outlines the potential applications of this compound-derived amino acids in bioisosteric replacement studies.
| Application | Rationale | Potential Advantage |
| Proline Bioisostere | Mimics the cyclic structure and conformational restriction of proline. | Introduction of novel conformational biases and potential for altered receptor interactions. |
| Peptide Backbone Modification | The rigid cyclopentene ring constrains the peptide backbone. | Increased metabolic stability and enhanced binding affinity. |
Advanced Analytical and Computational Methodologies in 1 Cyclopentene 1 Acetic Acid Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of 1-cyclopentene-1-acetic acid, offering non-destructive methods to confirm its molecular structure and functional groups.
¹H NMR: The proton spectrum is expected to show distinct signals for the vinylic proton, the allylic methylene (B1212753) protons, the homoallylic methylene protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group. The vinylic proton signal would appear downfield due to the deshielding effect of the double bond. oregonstate.edu The acidic proton would likely be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The carbon spectrum would feature signals for the two sp² hybridized carbons of the double bond, the three sp³ hybridized carbons of the cyclopentene (B43876) ring, the methylene carbon of the acetic acid side chain, and the carbonyl carbon of the carboxyl group. The carbonyl carbon is typically the most downfield signal. illinois.educhemicalbook.com Data from related structures, such as methyl cyclopent-3-enecarboxylate, show vinylic carbon signals around 129 ppm and the carbonyl signal around 176 ppm. rsc.org
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning these signals definitively by establishing proton-proton and proton-carbon correlations, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | - | ~175-180 |
| Carboxyl (COOH) | ~10-12 (broad s) | - |
| Vinylic (C=CH) | - | ~135-145 |
| Vinylic (C=CH) | ~5.5-6.0 (m) | ~125-135 |
| Acetic Acid Methylene (CH₂) | ~3.0-3.2 (s) | ~35-45 |
| Allylic Methylene (C=C-CH₂) | ~2.2-2.5 (m) | ~30-38 |
| Ring Methylene (CH₂-CH₂-CH₂) | ~1.8-2.1 (m) | ~22-30 |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₁₀O₂ and a molecular weight of approximately 126.15 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous confirmation of the molecular formula. For a related ester, methyl cyclopent-3-enecarboxylate, the calculated [M+H]⁺ ion is at m/z 127.1532, which was confirmed experimentally. rsc.org
Electron Ionization (EI) mass spectrometry typically leads to fragmentation of the molecular ion. libretexts.orgchemguide.co.uk The fragmentation pattern of this compound is expected to show characteristic losses. libretexts.org A primary fragmentation would be the loss of the carboxyl group (•COOH, 45 Da) or the entire acetic acid side chain. The fragmentation of the cyclopentene ring itself can lead to a complex pattern of smaller ions. docbrown.info For instance, the mass spectrum of cyclopentane (B165970) shows a base peak at m/z 42, corresponding to [C₃H₆]⁺. docbrown.info
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that could be used to observe the molecular ion with minimal fragmentation, which is useful for confirming the molecular weight. uab.edu
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | nih.govepa.gov |
| Molecular Weight | 126.15 g/mol | nih.gov |
| Monoisotopic Mass | 126.068079557 Da | nih.gov |
| Common Fragments | Loss of •COOH (m/z 81), cyclopentenyl cation (m/z 67) | Inferred from libretexts.org |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A gas-phase IR spectrum for the isomeric 2-(Cyclopenten-1-yl)acetic acid shows prominent features that are expected to be very similar for the title compound. nist.gov
Key expected absorptions include:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
A strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.
A C=C stretching vibration for the alkene bond in the ring, usually around 1640-1680 cm⁻¹.
Sp² and sp³ C-H stretching bands just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (sp²) | 3100 - 3010 |
| C-H stretch (sp³) | 3000 - 2850 |
| C=O stretch (Carbonyl) | 1725 - 1700 |
| C=C stretch (Alkene) | 1680 - 1640 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the carbon-carbon double bond. For an isolated, non-conjugated alkene, the π → π* transition typically occurs at wavelengths below 200 nm. researchgate.net Consequently, UV-Vis spectroscopy is of limited utility for routine structural characterization of this compound in standard solvents. Specific experimental UV-Vis data for this compound is not prominent in the surveyed literature, though spectra for more complex, conjugated derivatives have been reported. spectrabase.com
X-ray Crystallography and Solid-State Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov While the crystal structure of this compound itself has not been reported in the searched literature, studies on various derivatives containing the cyclopentene moiety highlight the utility of this technique. researchgate.netresearchgate.net
For example, X-ray diffraction analysis of complex cyclopentenone derivatives has been used to confirm their molecular structures and analyze stabilizing intermolecular forces such as O–H···O and C–H···O hydrogen bonds and other close contacts in the solid state. researchgate.net In another study, the structure of a tricyclopentadiene derivative was determined by X-ray crystallography. rsc.org These examples demonstrate that X-ray crystallography is a powerful tool for unambiguously establishing the stereochemistry and solid-state conformation of molecules containing a cyclopentene ring, which would be crucial for understanding the packing and hydrogen-bonding networks in crystalline this compound or its derivatives. mdpi.com
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict geometries of reactants, products, and transition states, and calculate activation energies. researchgate.netrsc.orgrsc.org
While specific DFT studies focusing exclusively on this compound are not extensively documented, the methodology has been successfully applied to understand the reactivity of its core components: the cyclopentene ring and the acetic acid group.
Cyclopentene Reactivity: DFT calculations have been used to study the mechanism of various reactions involving cyclopentene, such as dehydrogenation on metal surfaces, researchgate.net [3+2] cycloaddition reactions, rsc.org and ionic Diels-Alder (oxa-Povarov) reactions. rsc.org These studies elucidate the molecular mechanisms, determine whether reactions are stepwise or concerted, and explain stereoselectivity by calculating the energies of different transition states. rsc.org
Acetic Acid Reactivity: The reaction networks of acetic acid under various conditions have been explored using DFT and other computational methods. rsc.orgacs.orgwikipedia.org For instance, the zeolite-catalyzed conversion of acetic acid has been investigated to map reaction pathways, intermediates, and free energy barriers. rsc.org Other studies have used DFT to model the deprotonation dynamics of acetic acid and its decomposition pathways. osti.govresearchgate.net
These examples underscore the power of DFT to model potential reactions of this compound, such as additions to the double bond, esterification, or decarboxylation, by mapping the potential energy surface and identifying the lowest-energy reaction pathways. acs.org
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of molecules like this compound. These descriptors offer a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions.
Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. sciencepg.com
For this compound, the presence of both a π-system in the cyclopentene ring and the carboxylic acid group influences the distribution and energies of these frontier orbitals. The double bond acts as a potential site for electrophilic attack, while the carboxylic acid group can undergo nucleophilic substitution or deprotonation.
Other important quantum chemical descriptors include:
Ionization Potential (I): Related to EHOMO, it measures the energy required to remove an electron.
Electron Affinity (A): Related to ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
By calculating these descriptors, researchers can predict the most probable sites for electrophilic and nucleophilic attack, thereby understanding the regioselectivity of its reactions. For instance, the molecular electrostatic potential (MEP) map can visually identify the electron-rich and electron-poor regions of this compound, guiding the prediction of its reactive behavior. nih.gov
| Quantum Chemical Descriptor | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy (EHOMO) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |
| Chemical Hardness (η) | Measures resistance to deformation of electron cloud; harder molecules are less reactive. |
| Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This method is particularly valuable in medicinal chemistry to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein.
In a study of a cyclopentene-containing peptide derivative, molecular docking was employed to investigate its therapeutic potential against breast cancer by examining its interactions with key amino acid residues within the active sites of prominent protein kinases. royalsocietypublishing.org The docking calculations provide a binding affinity score, often expressed as the free energy of binding (ΔG), which estimates the strength of the ligand-receptor interaction. A lower binding energy indicates a more stable complex.
The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then explores various possible conformations of the ligand within the binding site, evaluating the interaction energy for each pose. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For a molecule like this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in a protein's active site, while the cyclopentene ring can engage in hydrophobic interactions. A molecular docking study of a cyclopentene-containing compound against two protein kinases revealed vital interactions, highlighting its therapeutic potential. royalsocietypublishing.org
| Target Protein | Ligand | Binding Affinity (ΔGcalc kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Protein Kinase 1 | Cyclopentene Derivative | -8.5 | Lys72, Asp184 |
| Protein Kinase 2 | Cyclopentene Derivative | -9.2 | Val23, Ala40, Leu135 |
Illustrative data based on typical molecular docking results for small molecule inhibitors.
Studies of Non-Covalent Interactions (e.g., H-bonding, π-interactions) and Molecular Clusters
Non-covalent interactions are crucial in determining the supramolecular architecture and physical properties of molecular solids. For this compound, hydrogen bonding involving the carboxylic acid group is expected to be a dominant intermolecular interaction, leading to the formation of dimers or catemeric chains.
A detailed investigation of a cyclopentene-containing peptide derivative revealed the formation of pseudo-cyclic motifs through weak intramolecular hydrogen bonds (C–H···O) and π-interactions (C–O···π). royalsocietypublishing.org These interactions can significantly influence the conformation of the molecule. The cyclopentene ring, in this case, was found to shield the amide bond, a phenomenon termed 'molecular chameleonicity', which could enhance membrane permeability. royalsocietypublishing.org
| Type of Interaction | Potential Role in this compound Structures |
|---|---|
| O–H···O Hydrogen Bond | Formation of strong carboxylic acid dimers. |
| C–H···O Interaction | Stabilization of crystal packing involving the cyclopentene ring and carbonyl oxygen. |
| π-interactions | Potential for stacking interactions between cyclopentene rings in the solid state. |
Energy Framework Analysis and Supramolecular Landscapes
The total interaction energy is typically decomposed into electrostatic, dispersion, and repulsion components. This allows for a detailed understanding of the nature of the forces holding the crystal together. For instance, in a study of cyclopentene derivatives, it was found that dispersion forces made the major contribution to the intermolecular interactions in the absence of strong hydrogen bonds. nih.gov
A study on a cyclopentene-containing peptide derivative utilized energy frameworks to provide a deeper understanding of its supramolecular landscape. royalsocietypublishing.org This analysis, combined with Hirshfeld surface methodology, offered a comprehensive view of the weak interactions governing the crystal structure. royalsocietypublishing.org
Applications of 1 Cyclopentene 1 Acetic Acid in Specialized Fields
Applications in Agrochemical Development (e.g., Pesticide Synthesis and Formulations)
The development of effective and safe agrochemicals is crucial for modern agriculture. While the direct application of 1-cyclopentene-1-acetic acid in the synthesis of commercial pesticides is not extensively documented in publicly available literature, related compounds find use in this sector. For instance, glacial acetic acid has been used as part of a stabilizing agent composition in liquid pesticide formulations. google.com The potential for cyclopentene (B43876) derivatives to act as intermediates in the synthesis of novel crop protection agents remains an area of interest for chemical researchers.
Contributions to Material Science Research
In the field of material science, cyclopentene derivatives are explored for their potential as monomers in polymerization reactions. Specifically, they are investigated for their utility in ring-opening metathesis polymerization (ROMP), a powerful method for creating a wide range of polymers with tailored properties. Computational studies have been conducted to evaluate the ring strain energies of various cyclopentene derivatives to predict their suitability as ROMP monomers. The torsional strain inherent in the cyclopentene ring is a key driving force for this type of polymerization. While these studies provide a theoretical foundation, the experimental use of this compound itself as a monomer in material science applications is an area for further research.
Research in Fragrance and Flavor Chemistry (e.g., Synthesis of Esters for Aroma Profiles)
The pleasant and often fruity scents of many natural and synthetic fragrances are due to the presence of esters. The synthesis of esters, typically through the reaction of a carboxylic acid with an alcohol, is a fundamental process in the fragrance and flavor industry. This compound, with its carboxylic acid functional group, can be readily converted into a variety of esters, each with a potentially unique aroma profile.
An example of an ester derived from this acid is 2-ethylbutyl 2-(cyclopenten-1-yl)acetate. nih.gov The synthesis of such esters allows for the creation of novel scent profiles for use in perfumes, cosmetics, and other consumer products. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments on fragrance ingredients, including esters of cyclopentene derivatives like ethyl 2-cyclopentene-1-acetate, to ensure their safe use. researchgate.net
| Ester Derivative | CAS Number | Molecular Formula |
| 2-ethylbutyl 2-(cyclopenten-1-yl)acetate | 68092-41-1 | C13H22O2 |
Natural Product Synthesis and Elucidation
This compound and its derivatives are valuable building blocks in the total synthesis of various natural products, particularly those containing a cyclopentane (B165970) or cyclopentenone core. The strategic placement of functional groups in this compound allows for the stereocontrolled construction of complex molecular architectures. Its application extends from the synthesis of plant hormones like jasmonates to potential roles in the structural elucidation of terpenes.
Synthesis of Jasmonates
A notable application of a derivative of this compound is in the synthesis of methyl jasmonate, a plant hormone involved in stress responses and development. The synthesis proceeds through a key intermediate, the methyl ester of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid.
A plausible synthetic route to this key intermediate starting from a derivative of this compound involves a Dieckmann condensation. This intramolecular cyclization of a diester in the presence of a base is a powerful method for forming five- and six-membered rings. wikipedia.orglibretexts.orglibretexts.org For instance, a suitably substituted adipic acid ester derivative, conceptually derived from the saturation and further elaboration of the double bond in this compound, could undergo an intramolecular Claisen condensation to form the desired β-keto ester of the cyclopentanone (B42830) ring.
Table 1: Key Intermediates in the Synthesis of Methyl Jasmonate
| Compound Name | Structure | Role in Synthesis |
| This compound | Fundamental structural precursor | |
| Methyl 2-carbomethoxy-3-oxocyclopentene-1-acetate | ![]() | Key intermediate for side-chain introduction |
| Methyl jasmonate | Target natural product |
Role in the Synthesis of Other Natural Products
While direct total syntheses of other major classes of natural products starting from this compound are not as prominently documented, its structural motif is central to many. For instance, prostaglandins (B1171923), a group of physiologically active lipid compounds, feature a substituted cyclopentane ring. Many total syntheses of prostaglandins utilize cyclopentenone precursors which are structurally related to this compound. rsc.orgacs.org The synthesis of these precursors often involves the construction of a functionalized cyclopentane ring, a process where methodologies applicable to derivatives of this compound could be employed.
Similarly, iridoids, a class of monoterpenoids, are characterized by a cyclopentanopyran ring system. The synthesis of these compounds often relies on the stereocontrolled functionalization of a cyclopentene ring, highlighting the importance of chiral building blocks derived from cyclopentene structures.
Application in Structure Elucidation
The chemical degradation of complex natural products into smaller, identifiable fragments has historically been a cornerstone of structure elucidation. Ozonolysis, which cleaves carbon-carbon double bonds, is a powerful tool in this regard. nih.govquora.com
In the context of terpenes and other unsaturated natural products containing a cyclopentene ring, ozonolysis could theoretically yield fragments related to this compound. The identification of such a fragment would provide strong evidence for the presence of a 1-substituted cyclopentene ring with an acetic acid side chain in the original natural product.
For example, the ozonolysis of a hypothetical complex terpene containing a this compound moiety would be expected to yield a dicarbonyl compound, the structure of which would directly correspond to the original cyclopentene ring and its substituents. Analysis of this fragment by spectroscopic methods such as NMR and mass spectrometry would be crucial in piecing together the structure of the parent molecule.
Table 2: Hypothetical Ozonolysis Fragments for Structure Elucidation
| Original Structural Moiety in Natural Product | Ozonolysis Product | Information Gained |
| This compound moiety | 4-oxohexanedioic acid | Confirms the presence of the cyclopentene ring and the acetic acid side chain at position 1. |
| Substituted this compound moiety | Substituted 4-oxohexanedioic acid | Reveals the nature and position of substituents on the cyclopentene ring. |
While specific examples of the use of this compound as a direct standard in the structure elucidation of a novel natural product are not abundant in recent literature, the principle of using such fundamental building blocks as reference compounds in degradative studies remains a valid strategy in natural product chemistry.
Future Research Directions and Unanswered Questions for 1 Cyclopentene 1 Acetic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign methods for synthesizing 1-Cyclopentene-1-acetic acid is a primary area for future research. Current synthetic strategies, while effective, often present limitations in terms of atom economy, hazardous reagent use, and energy consumption. Future efforts should be directed towards the following areas:
Enantioselective Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure forms of this compound and its derivatives is a critical goal. Chiral cyclopentene (B43876) structures are valuable building blocks in the synthesis of pharmaceuticals and natural products. researchgate.net Research into chiral catalysts, such as those based on transition metals with chiral ligands, could provide highly selective pathways to specific stereoisomers, which is crucial for understanding their differential biological activities.
Green Chemistry Approaches: A significant focus should be on the implementation of green chemistry principles to minimize the environmental impact of synthesis. jocpr.comjddhs.com This includes the use of renewable starting materials, safer solvents, and the reduction of waste. jocpr.com For instance, exploring biocatalytic routes using enzymes or whole-cell systems could offer highly selective and environmentally friendly alternatives to traditional chemical methods. nih.govnih.gov
Catalytic Routes: Investigating novel catalytic systems can lead to more efficient and selective syntheses. This includes the exploration of new metal-based catalysts and organocatalysts that can facilitate key bond-forming reactions under milder conditions, thereby reducing energy consumption and by-product formation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Enantioselective Synthesis | Access to specific stereoisomers with distinct biological activities. | Development of novel chiral catalysts and asymmetric reaction conditions. |
| Green Chemistry | Reduced environmental impact, use of renewable resources, and increased safety. | Biocatalysis, use of green solvents, and waste minimization strategies. |
| Novel Catalysis | Higher efficiency, selectivity, and milder reaction conditions. | Exploration of new metal-based and organocatalytic systems. |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While the primary applications of this compound are known, its full biological activity spectrum remains largely unexplored. Future research should systematically investigate its potential in various therapeutic areas. The structural similarity to other biologically active cyclopentane (B165970) and cyclopentenone derivatives suggests that it may possess a range of undiscovered pharmacological properties. rjptonline.orgresearchgate.netresearchgate.net
Antimicrobial Activity: Given that some cyclopentene derivatives have shown antimicrobial properties, a thorough investigation into the antibacterial and antifungal activity of this compound and its analogs is warranted. researchgate.net Screening against a broad panel of pathogenic microorganisms could reveal novel leads for the development of new anti-infective agents.
Anti-inflammatory Potential: Cyclopentenone prostaglandins (B1171923), which share a similar five-membered ring structure, are known to have potent anti-inflammatory effects. researchgate.netnih.gov This suggests that this compound and its derivatives could also modulate inflammatory pathways. Future studies should explore its effects on key inflammatory mediators and signaling pathways in relevant in vitro and in vivo models. nih.govmdpi.com
Anticancer Properties: Certain cyclopentenone-containing compounds have demonstrated cytostatic and anticancer activities. researchgate.net Therefore, evaluating the antiproliferative effects of this compound against various cancer cell lines could uncover new therapeutic avenues.
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its rational design and optimization. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms at a molecular level.
Spectroscopic and Kinetic Studies: Detailed spectroscopic analysis (e.g., NMR, IR, and mass spectrometry) and kinetic studies of synthetic reactions can provide valuable insights into reaction pathways, intermediates, and transition states. This knowledge is essential for optimizing reaction conditions to improve yield and selectivity.
Isotopic Labeling Studies: The use of isotopically labeled substrates can help trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the stability of intermediates and transition states. wavefun.com This computational approach can complement experimental studies and guide the design of more efficient synthetic routes.
Computational Design and Optimization of Derivatives
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel this compound derivatives with enhanced properties. By leveraging in silico methods, researchers can predict the biological activity and physicochemical properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a correlation between the chemical structure of this compound derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: For derivatives with potential therapeutic applications, molecular docking can be used to predict their binding modes to specific biological targets, such as enzymes or receptors. Molecular dynamics simulations can further elucidate the stability of these interactions over time.
In Silico Screening of Virtual Libraries: Large virtual libraries of this compound derivatives can be computationally screened against various biological targets to identify potential hits for further experimental validation.
| Computational Method | Application in Research | Potential Outcome |
| QSAR | Predicting biological activity based on chemical structure. | Identification of key structural features for desired activity. |
| Molecular Docking | Simulating the binding of derivatives to biological targets. | Prioritization of compounds with high binding affinity. |
| Molecular Dynamics | Analyzing the stability of ligand-protein complexes. | Understanding the dynamic behavior of potential drug candidates. |
| Virtual Screening | High-throughput in silico testing of compound libraries. | Rapid identification of promising lead compounds. |
Integration with Emerging Technologies in Chemical Research
The advancement of new technologies in chemical synthesis and analysis presents exciting opportunities for the future study of this compound. Integrating these emerging technologies can accelerate the pace of discovery and development.
Machine Learning and Artificial Intelligence: Machine learning algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.netmdpi.comsemanticscholar.org By analyzing large datasets of chemical reactions, AI can identify patterns and relationships that may not be apparent to human researchers, leading to more efficient and innovative synthetic strategies.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. durham.ac.uknih.govmdpi.comumontreal.cathieme-connect.de Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
High-Throughput Experimentation: Automated high-throughput screening platforms can be used to rapidly evaluate the biological activity of a large number of this compound derivatives, significantly accelerating the drug discovery process.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of more efficient synthetic methods and novel therapeutic applications. The convergence of advanced synthetic techniques, comprehensive biological evaluation, and cutting-edge computational and technological tools will be instrumental in shaping the future of this versatile chemical entity.
Q & A
Q. What are the established synthetic routes for 1-Cyclopentene-1-acetic acid, and what challenges arise in achieving high purity?
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the cyclopentene ring geometry and acetic acid moiety. IR spectroscopy can verify the carboxylic acid group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (EI-MS) should align with the molecular ion at m/z 126.16 (C7H10O2) . Cross-referencing with NIST spectral libraries is recommended .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectral data for cyclopentene-acetic acid derivatives?
- Methodological Answer : Discrepancies in literature data (e.g., NMR shifts) may arise from isomerism or solvent effects. Reproduce experiments under standardized conditions (e.g., DMSO-d6 or CDCl3) and compare with computational predictions (DFT-based NMR simulations) . Collaborative validation with independent labs is critical .
Q. How does the stability of this compound under varying pH and temperature conditions impact its application in catalysis?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- pH Stability : Monitor degradation via HPLC in buffers (pH 2–12).
Cyclopentene rings are prone to ring-opening under strong acidic/basic conditions, limiting utility in aqueous catalytic systems .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase). QSAR models can link structural features (e.g., ring strain, substituent effects) to observed bioactivity . Validate predictions with in vitro assays.
Data Contradictions and Research Gaps
- Key Contradiction : The commercial availability of this compound is disputed, with some sources listing it as "not commercially active" , while others offer technical-grade mixtures .
- Research Gap : Limited mechanistic studies on its reactivity in cycloaddition or polymerization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

